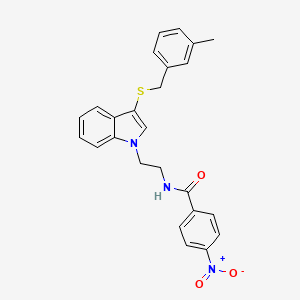

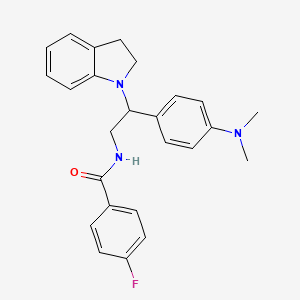

![molecular formula C16H9F2IN2OS B2895660 2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325988-72-5](/img/structure/B2895660.png)

2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C13H8F2INO . It belongs to the class of organic compounds known as aminobenzoic acids and derivatives . These are benzoic acids (or derivative thereof) containing an amine group attached to the benzene moiety .

Scientific Research Applications

Antipathogenic Activity

The synthesis and characterization of acylthioureas derivatives, which include structural elements similar to 2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide, demonstrated potential antipathogenic activities. These derivatives have shown significant anti-microbial properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. This suggests that compounds with similar structures could be developed into novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Evaluation

A study on the synthesis and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a similar molecular framework, reported that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines. This suggests that the structural motif present in this compound might confer anticancer properties, warranting further investigation into its potential therapeutic applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Material Science Applications

The development of novel acceptors, such as cyano substituted benzothiadiazole derivatives, for enhancing the electron affinity in conjugated polymers illustrates the potential of incorporating fluorine and iodine into benzamide derivatives for electronic applications. These modifications have led to significant changes in the material's properties, such as a shift in absorption and reduced optical band gaps, indicating the role of such chemical structures in developing advanced materials for electronic devices (Casey, Han, Fei, White, Anthopoulos, & Heeney, 2015).

properties

IUPAC Name |

2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2IN2OS/c17-11-2-1-3-12(18)14(11)15(22)21-16-20-13(8-23-16)9-4-6-10(19)7-5-9/h1-8H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNQVQASWQLCNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2IN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2895584.png)

![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)

![Methyl 2-[4-(dimethylamino)anilino]propanoate](/img/structure/B2895591.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895592.png)

![2-(1,3-Benzodioxol-5-yloxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2895595.png)